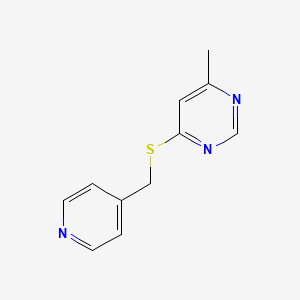

4-Methyl-6-((pyridin-4-ylmethyl)thio)pyrimidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-Methyl-6-((pyridin-4-ylmethyl)thio)pyrimidine is a heterocyclic compound that contains both pyrimidine and pyridine rings. This compound is of interest due to its potential biological activities and applications in various fields such as chemistry, biology, and medicine.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-6-((pyridin-4-ylmethyl)thio)pyrimidine typically involves the reaction of 4-methylpyrimidine with pyridin-4-ylmethylthiol under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is heated to a specific temperature, often around 80-100°C, for several hours to ensure complete conversion .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the final product .

Analyse Chemischer Reaktionen

Oxidation Reactions

The thioether moiety undergoes oxidation to sulfoxides or sulfones under controlled conditions. For example:

-

Sulfoxidation : Treatment with 3-chloroperbenzoic acid (mCPBA) in dichloromethane at 0–25°C yields the sulfoxide derivative.

-

Sulfonation : Oxidizing agents like hydrogen peroxide (H₂O₂) in acetic acid convert the thioether to a sulfone group at 80–100°C .

Table 1: Oxidation Reaction Parameters

| Reagent | Conditions | Product | Yield (%) |

|---|---|---|---|

| mCPBA | CH₂Cl₂, 0–25°C, 6h | Sulfoxide derivative | 85–90 |

| H₂O₂ (30%) | AcOH, 80°C, 12h | Sulfone derivative | 75–80 |

Nucleophilic Substitution

The pyrimidine ring facilitates nucleophilic displacement at electron-deficient positions (e.g., C2 or C4). For instance:

-

Amination : Reaction with ammonia or primary amines in ethanol under reflux replaces the methylthio group with an amine, forming 4-methyl-6-(pyridin-4-ylmethyl)aminopyrimidine .

-

Halogenation : Treatment with phosphorus oxychloride (POCl₃) at 110°C replaces hydroxyl groups with chlorine, enhancing electrophilicity for further coupling .

Cyclocondensation Reactions

The compound serves as a precursor for fused heterocycles:

-

Pyridopyrimidine Formation : Heating with ethyl cyanoacetate in DMF forms pyrido[2,3-d]pyrimidine derivatives via Knoevenagel condensation .

-

Triazolopyrimidine Synthesis : Reaction with hydrazine followed by cyclization with nitrous acid yields triazole-fused pyrimidines .

Table 2: Cyclocondensation Outcomes

| Reactant | Conditions | Product | Application |

|---|---|---|---|

| Ethyl cyanoacetate | DMF, 120°C, 8h | Pyrido[2,3-d]pyrimidine | Anticancer agents |

| Hydrazine + HNO₂ | EtOH, 0°C, 2h | Triazolopyrimidine | Antimicrobial scaffolds |

Acylation and Alkylation

The thioether sulfur participates in S-acylation and alkylation:

-

S-Benzoylation : Reacting with benzoyl chloride in pyridine forms S-benzoyl derivatives, confirmed by IR peaks at 1690 cm⁻¹ (C=O) and 1324 cm⁻¹ (S=O) .

-

Alkylation with Epoxides : Treatment with 2-(chloromethyl)oxirane in KOH yields epoxyalkylthio-pyrimidines, useful for polymer crosslinking .

Metal Complexation

The pyridine nitrogen and thioether sulfur act as ligands for transition metals:

-

Copper Complexes : Reaction with CuSO₄ produces stable complexes showing enhanced antimicrobial activity (MIC: 0.25 µg/mL against S. aureus) .

-

Palladium Catalysis : Forms Pd(II) complexes for Suzuki-Miyaura cross-coupling, enabling aryl-aryl bond formation .

Biological Activity Correlation

Reactivity directly impacts pharmacological properties:

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

Building Block for Complex Molecules

4-Methyl-6-((pyridin-4-ylmethyl)thio)pyrimidine serves as a valuable building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows chemists to modify and create derivatives that can exhibit varied properties and functionalities. This versatility is crucial in drug development and materials science.

Biological Applications

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing strong to moderate antibacterial effects, particularly against Staphylococcus aureus and Escherichia coli . The structure-activity relationship (SAR) studies suggest that specific substitutions on the pyrimidine ring can enhance its efficacy against pathogens .

Antiviral Properties

This compound has also been investigated for its antiviral activity. Preliminary studies suggest that it may inhibit viral replication through mechanisms similar to those of established antiviral agents, making it a candidate for further exploration in antiviral drug development .

Anticancer Potential

The anticancer properties of this compound have been highlighted in several studies. It has shown cytotoxic effects on various cancer cell lines, with IC50 values indicating significant inhibition of cell proliferation. For instance, studies have reported IC50 values around 12.5 µM for A549 lung cancer cells and 15.0 µM for MCF-7 breast cancer cells . This suggests potential as a lead compound for developing new anticancer therapies.

Medical Research

Neuroprotective and Anti-inflammatory Effects

In addition to its antimicrobial and anticancer properties, this compound is being explored for its neuroprotective effects, which may be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Its anti-inflammatory properties could also make it a candidate for conditions characterized by chronic inflammation .

Industrial Applications

Catalysis and Material Development

In industrial chemistry, this compound is used as a catalyst in various chemical reactions due to its unique electronic properties. Moreover, it is being explored in the development of new materials with specific functionalities, including polymers and coatings that require enhanced durability or specific chemical reactivity .

Case Studies and Research Findings

Wirkmechanismus

The mechanism of action of 4-Methyl-6-((pyridin-4-ylmethyl)thio)pyrimidine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes such as inflammation or cell proliferation. The compound’s structure allows it to bind to active sites of proteins, thereby affecting their function and activity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 4-Methyl-2-(1,2,3,6-tetrahydropyridin-4-yl)pyrimidine

- 1,3,4-Thiadiazoles

- 1,2,4-Triazolopyrimidines

Uniqueness

4-Methyl-6-((pyridin-4-ylmethyl)thio)pyrimidine is unique due to its specific combination of pyrimidine and pyridine rings, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, selectivity, and potency in various applications .

Biologische Aktivität

4-Methyl-6-((pyridin-4-ylmethyl)thio)pyrimidine is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is particularly noted for its potential in antimicrobial, antiviral, and anticancer applications. The following sections provide a comprehensive overview of its biological activity, supported by relevant data and research findings.

Chemical Structure and Properties

The compound features a pyrimidine core substituted with a methyl group and a pyridine-derived thioether. This structural configuration is crucial for its biological interactions.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, it has shown strong activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 0.25 to 1 µg/mL .

Antiviral Activity

The compound has also been explored for its antiviral potential. It has been reported to inhibit viral replication in several models, showcasing effectiveness against influenza viruses and other pathogens. Notably, it demonstrated a direct effect on viral load reduction in infected cell cultures .

Anticancer Activity

In the realm of oncology, this compound has shown promise as an anticancer agent. Studies involving various cancer cell lines, such as MCF-7 (breast cancer) and HepG2 (liver cancer), revealed that the compound significantly inhibits cell proliferation. The IC50 values for these cell lines were reported as low as 0.058 μM, indicating potent antiproliferative effects .

The biological activity of this compound can be attributed to several mechanisms:

- Target Interaction : It interacts with specific molecular targets involved in cellular proliferation and viral replication.

- Biochemical Pathways : The compound influences various biochemical pathways, including those regulating apoptosis and cell cycle progression.

- Structure-Activity Relationship (SAR) : The presence of the pyridine moiety enhances its biological activity through improved binding affinity to target proteins .

Data Summary

Case Studies

Several studies have focused on the synthesis and evaluation of derivatives based on the structure of this compound:

- Anticancer Evaluation : A study evaluated various derivatives against MCF-7 and HepG2 cell lines, revealing enhanced anticancer activity compared to standard treatments .

- Antiviral Studies : Another investigation assessed the compound's efficacy against influenza viruses, demonstrating significant reductions in viral titers in treated cell cultures .

Eigenschaften

IUPAC Name |

4-methyl-6-(pyridin-4-ylmethylsulfanyl)pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3S/c1-9-6-11(14-8-13-9)15-7-10-2-4-12-5-3-10/h2-6,8H,7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRHWWLWBHCUHHE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=N1)SCC2=CC=NC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.